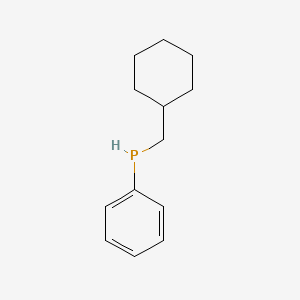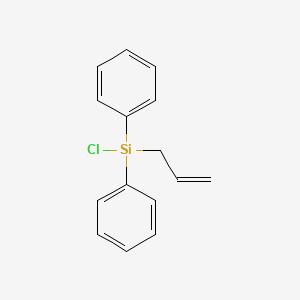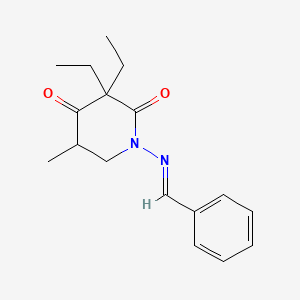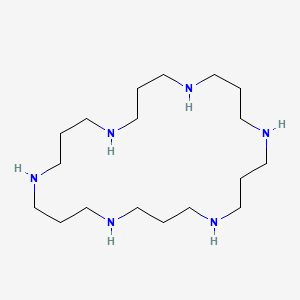
(Cyclohexylmethyl)(phenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclohexylmethyl)(phenyl)phosphane is a tertiary phosphine compound characterized by the presence of a cyclohexylmethyl group and a phenyl group attached to a phosphorus atom. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylmethyl)(phenyl)phosphane typically involves the reaction of cyclohexylmethyl chloride with phenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods: Industrial production methods for tertiary phosphines often involve the use of Grignard reagents or organolithium compounds to react with halogenophosphines. These methods are scalable and provide high yields of the desired phosphine compounds .
Análisis De Reacciones Químicas
Types of Reactions: (Cyclohexylmethyl)(phenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
(Cyclohexylmethyl)(phenyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biological systems due to its ability to form stable complexes with metals.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of fine chemicals and materials
Mecanismo De Acción
The mechanism of action of (Cyclohexylmethyl)(phenyl)phosphane involves its ability to act as a nucleophile, forming complexes with electrophilic substrates. The phosphorus atom in the compound can donate electron density to form stable bonds with transition metals, facilitating various catalytic processes .
Comparación Con Compuestos Similares
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Cyclohexylphosphine: Contains a cyclohexyl group attached to the phosphorus atom.
Methylphenylphosphine: Contains a methyl and a phenyl group attached to the phosphorus atom.
Uniqueness: (Cyclohexylmethyl)(phenyl)phosphane is unique due to the combination of cyclohexylmethyl and phenyl groups, which provides a distinct steric and electronic environment. This uniqueness makes it particularly useful in specific catalytic applications where other phosphines may not perform as effectively .
Propiedades
Número CAS |
36293-82-0 |
|---|---|
Fórmula molecular |
C13H19P |
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
cyclohexylmethyl(phenyl)phosphane |
InChI |
InChI=1S/C13H19P/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |
Clave InChI |
UFGOUFBTQLPUME-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CPC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)



![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)


